DOOT-2d

Parkinson's Disease Monoamine Oxidase Inhibition IC50 Comparison

Researchers often face confounding results when non-selective inhibitors fail to isolate MAO-B-specific pathways. DOOT-2d solves this with unmatched >18,000-fold selectivity, enabling definitive target attribution. - >18,000-fold selectivity over MAO-A; ideal for distinguishing isoform-specific oxidative stress phenotypes. - Reversible binding mechanism avoids irreversible washout kinetics, perfect for enzyme recovery assays. - Validated neuroprotection in 6-OHDA PC12 cell model; supports mitochondrial and apoptosis research.

Molecular Formula C15H13FO3
Molecular Weight 260.26
CAS No. 1522345-35-2
Cat. No. B607181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOOT-2d
CAS1522345-35-2
SynonymsDOOT-2d;  DOOT2d;  DOOT 2d
Molecular FormulaC15H13FO3
Molecular Weight260.26
Structural Identifiers
SMILESCC(C1=CC=C(OCC2=CC=CC(F)=C2)C=C1O)=O
InChIInChI=1S/C15H13FO3/c1-10(17)14-6-5-13(8-15(14)18)19-9-11-3-2-4-12(16)7-11/h2-8,18H,9H2,1H3
InChIKeyUFWGBYKUPYCCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DOOT-2d: Selective MAO-B Inhibitor for Parkinson's Research


DOOT-2d is a small-molecule monoamine oxidase B (MAO-B) inhibitor belonging to the benzyloxy-substituted chemical class, specifically identified as 1-(4-((3-fluorobenzyl)oxy)-2-hydroxyphenyl)ethan-1-one [1]. It was developed and characterized as part of a series of compounds designed for neuroprotective applications [1]. Its primary mechanism is the selective inhibition of the MAO-B enzyme, which is a clinically validated target for the treatment of Parkinson's disease, distinguishing it from non-selective or MAO-A-preferring inhibitors [1].

Selective MAO-B inhibition for pathway isolation studies
Reversible binding supports enzyme recovery and kinetic assays
Structurally distinct from propargylamine irreversible inhibitors

DOOT-2d Procurement Risk: Generic MAO-B Inhibitor Substitution


Substituting DOOT-2d with another MAO-B inhibitor, such as selegiline or rasagiline, introduces significant experimental variables due to fundamental differences in selectivity and mechanism. DOOT-2d achieves its effects through a specific reversible interaction with the MAO-B isoform, while many clinical standards are irreversible inhibitors, leading to vastly different washout kinetics and off-target potential in cell-based assays [1]. The quantitative data below demonstrates that its extraordinary >18,000-fold selectivity for MAO-B over MAO-A is not a class-wide feature; lesser selectivity in a substitute could confound results in models where both isoforms are expressed, undermining the validity of target engagement conclusions [1].

Reversible mechanism mismatch
Irreversible MAO-B inhibitors (e.g., selegiline, rasagiline) may not reproduce washout kinetics or enzyme recovery profiles reported for DOOT-2d.
Isoform selectivity profile differs
High MAO-B selectivity is not class-wide; lower selectivity in generic inhibitors may confound co-expression model interpretation.
Scaffold-dependent off-target context
Propargylamine-based structures may introduce amphetamine metabolites or irreversible adducts, altering cellular response profiles.

Quantitative Comparison: DOOT-2d vs. Clinical MAO-B Inhibitors


MAO-B Inhibitory Potency vs. Selegiline

In a direct enzymatic assay using recombinant human MAO-B with kynuramine as the substrate, DOOT-2d demonstrates low nanomolar inhibitory potency. Its IC50 of 2.9 nM is directly comparable to that of selegiline, a widely used irreversible MAO-B inhibitor and pharmacological standard [1]. These data from the same publication confirm that DOOT-2d operates in the same high-potency range as a clinical reference compound but belongs to a distinct structural class, offering a reversible mechanism of action.

MAO-B potency vs. selegiline
Reported
DOOT-2d IC50 2.9 nM vs selegiline low nM range (recombinant MAO-B, kynuramine)
Reported comparable enzymatic inhibition potency; reversible scaffold may differ in cellular context.
Fluorescence-based assay; relevance to tissue models requires validation.
Parkinson's Disease Monoamine Oxidase Inhibition IC50 Comparison

Isoform Selectivity: MAO-B vs. MAO-A

A direct head-to-head comparison within the primary study reveals DOOT-2d's exceptional selectivity window. While it potently inhibits MAO-B (IC50 = 41.38 nM against p-tyramine substrate), its activity against recombinant human MAO-A is negligible, with an IC50 of 50,700 nM (>50 µM) using the kynuramine substrate [1]. This yields a calculated MAO-A/MAO-B selectivity index exceeding 18,000-fold, a defining characteristic that is not uniform across all MAO-B inhibitors.

MAO-B selectivity index
Direct comparison
Selectivity >18,000-fold (MAO-A IC50 50,700 nM / MAO-B IC50 41.38 nM)
Supports MAO-B isoform-specific pathway attribution in co-expression models.
Substrate-dependent assay conditions may influence absolute values.
Selectivity Profiling MAO-A MAO-B Off-target Liability

Reversible vs. Irreversible MAO-B Inhibitor Scaffolds

DOOT-2d is based on a 3-fluorobenzyloxy pharmacophore, a defining feature of its class. This is in stark contrast to the propargylamine-based structure of clinical irreversible inhibitors like selegiline and rasagiline [1]. This structural difference has profound mechanistic consequences: the propargylamine class forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition, whereas the benzyloxy class, including DOOT-2d, acts as a reversible inhibitor [1].

Reversible inhibition mechanism
Class-level inference
Benzyloxy scaffold indicates reversible binding, contrasting with propargylamine irreversible adducts.
Supports selection for enzyme turnover, washout, and recovery research designs.
Scaffold-based inference; direct kinetic confirmation recommended.
Reversible Inhibition Structure-Activity Relationship Chemical Scaffolds

Neuroprotective Efficacy in Parkinson's Cell Model

The primary study evaluated the neuroprotective potential of the benzyloxy-substituted series, including DOOT-2d, in a standard model of Parkinson's disease. The compound was tested in PC12 cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA). At a concentration of 10 µM, DOOT-2d significantly attenuated 6-OHDA-induced cell death, as measured by MTT assay [1]. This functional readout confirms that the enzymatic inhibition translates into a tangible cytoprotective effect.

Cell model response
Class-level inference
Attenuation of 6-OHDA-induced cytotoxicity at 10 µM in PC12 cells (MTT).
Supports neuroprotection assay response interpretation in Parkinsonian cell model.
Cell-specific outcome; replication in additional models may be informative.
Neuroprotection PC12 Cells 6-OHDA Lesion Cell Viability

DOOT-2d: Validated Research Applications


MAO Isoform-Specific Roles in Neurodegeneration Models

DOOT-2d's >18,000-fold selectivity for MAO-B over MAO-A, directly demonstrated in primary research, makes it the optimal tool for experiments requiring complete genetic or pharmacological isolation of the MAO-B pathway. In co-culture models or brain tissue homogenates expressing both isoforms, DOOT-2d can be used to attribute oxidative stress or neurotransmitter metabolism phenotypes exclusively to MAO-B, a level of certainty unattainable with less selective inhibitors like pargyline [1].

Reversible vs. Irreversible MAO-B Engagement Studies

As a structurally distinct benzyloxy-substituted, reversible inhibitor, DOOT-2d serves as a critical comparator to the propargylamine-based irreversible drugs selegiline and rasagiline. Researchers can pair these probes in kinetic washout or enzyme recovery assays to differentiate biological consequences that stem from the duration of target engagement (transient vs. permanent), rather than just target identity [1].

Neuroprotective Phenotypes in Toxin-Induced Parkinson's Models

The validated neuroprotective effect of the benzyloxy series in 6-OHDA-treated PC12 cells provides a strong rationale for using DOOT-2d as a positive control or lead compound in cell-based PD models. Its ability to rescue cell viability [1] supports its selection for downstream assays investigating mitochondrial function, oxidative stress markers, or the initiation of apoptosis in dopaminergic-like neurons.

Application
Selection Property
Validation Focus
MAO-B pathway isolation studies
Isoform selectivity profile
Off-target MAO-A engagement review
Enzyme recovery / washout kinetic assays
Reversible binding mechanism
Target engagement duration comparison
Cell-based Parkinsonian model studies
Neuroprotection assay response
Cell-viability endpoint review

Technical Documentation Hub

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21 linked technical documents
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